

Unveiling the Pharmacological Potential: A Comparative Guide to 5-Cyano-2-picoline Derivatives

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Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721

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For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in medicinal chemistry. Among its myriad variations, **5-Cyano-2-picoline** derivatives, a subset of cyanopyridines, have emerged as a versatile platform for discovering novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising area.

Derivatives of the **5-Cyano-2-picoline** core structure have demonstrated a wide spectrum of pharmacological effects, primarily including anticancer, enzyme inhibitory, and antimicrobial activities.^[1] The introduction of the cyano group at the 5-position of the picoline ring significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets.

Anticancer and Antiproliferative Properties

A significant body of research has focused on the potential of **5-Cyano-2-picoline** and related cyanopyridine derivatives as anticancer agents. These compounds have been shown to inhibit key enzymes and signaling pathways crucial for tumor growth and proliferation.^[1]

Inhibition of Protein Kinases

Several studies have highlighted the role of these derivatives as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[1][2]

Table 1: Comparative in vitro Anticancer Activity of Cyanopyridine Derivatives

Compound ID	Target Cancer Cell Line	IC50 (μM)	Reference Compound	IC50 (μM)
Quinoline-Chalcone Hybrid 12e	MGC-803 (Gastric)	1.38	-	-
HCT-116 (Colon)	5.34	-	-	
MCF-7 (Breast)	5.21	-	-	
(+)-nopinone-based 2-amino-3-cyanopyridine 4f	A549 (Lung)	23.78	-	-
MKN45 (Gastric)	67.61	-	-	
MCF7 (Breast)	53.87	-	-	
Pyridine-Quinoline Hybrid 5b	NFS-60 (Myeloid Leukemia)	1.93	Doxorubicin	2.41
Pyridine-Quinoline Hybrid 5c	NFS-60 (Myeloid Leukemia)	2.11	Doxorubicin	2.41
Pyridine-Quinoline Hybrid 6e	HepG-2 (Liver)	3.12	Doxorubicin	4.33
Pyridine-Quinoline Hybrid 13a	PC-3 (Prostate)	2.98	Doxorubicin	5.12
Pyridine-Quinoline Hybrid 14a	Caco-2 (Colon)	3.54	Doxorubicin	5.87

Data synthesized from multiple sources for comparative purposes.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

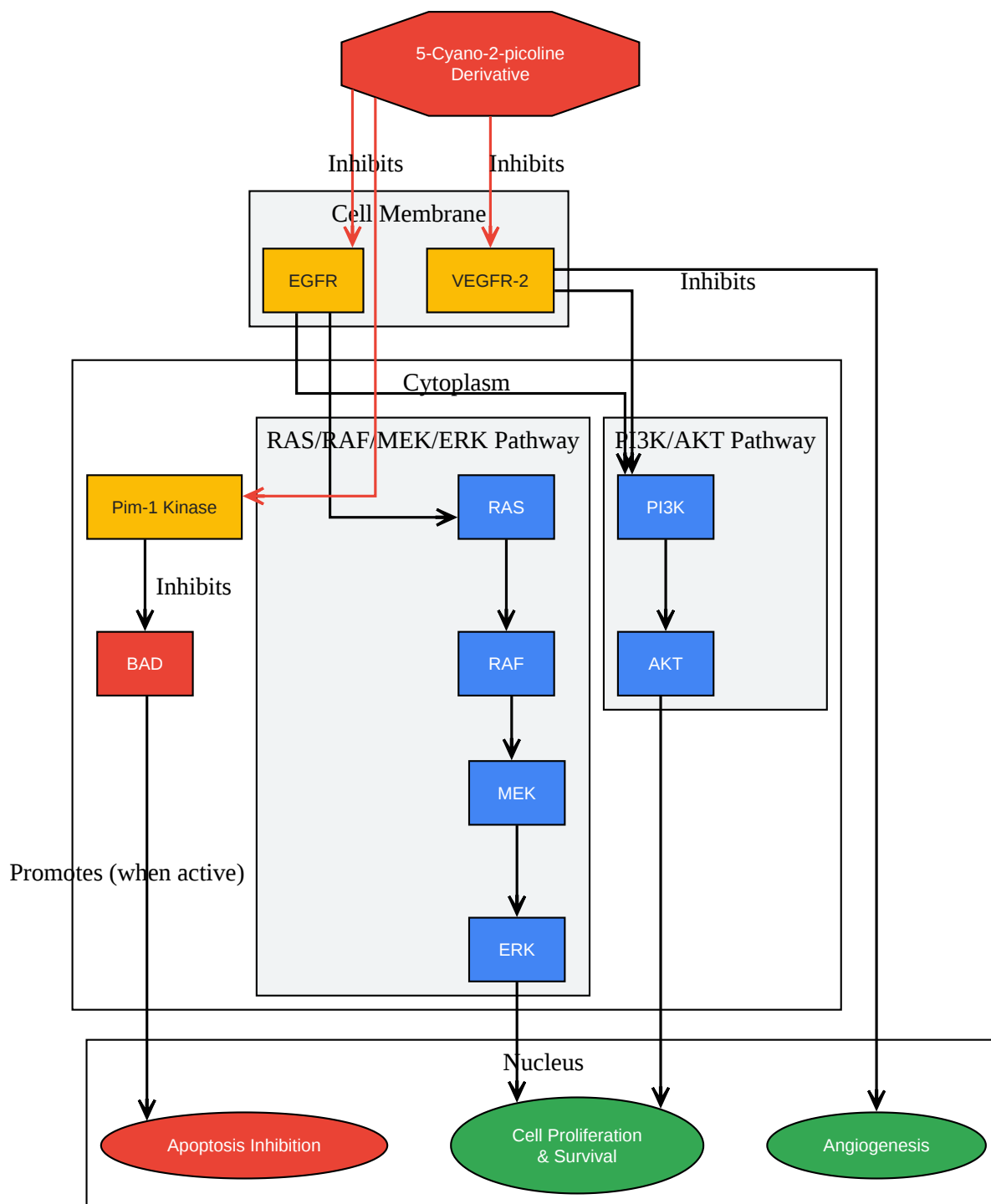
Table 2: Comparative Enzyme Inhibition Data for Pyridine-based Kinase Inhibitors

Compound ID	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)
Pyridine Analog A	EGFR	150	Erlotinib	50
Pyridine Analog B	VEGFR-2	85	Sorafenib	20
Pyridine-Quinoline Hybrid 5c	PIM-1	-	-	-
Pyridine-Quinoline Hybrid 6e	PIM-1	-	-	-
Pyridine-Quinoline Hybrid 14a	PIM-1	-	-	-
Pyridine-Quinoline Hybrid 5b	PIM-2	-	-	-

Note: Specific IC50 values for ethyl 5-cyano-2H-pyridine-1-carboxylate are not readily available in the cited literature; the data is representative of pyridine-based kinase inhibitors.

Signaling Pathway Inhibition

Derivatives of cyanopyridine can interfere with critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis by inhibiting kinases like EGFR and VEGFR-2.^[1] Inhibition of Pim-1 kinase by these compounds can block its anti-apoptotic and pro-proliferative effects, ultimately leading to cancer cell death.^[1]



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Inhibition of cancer signaling pathways.

Antimicrobial Activity

Certain cyanopyridone derivatives have demonstrated interesting antibacterial and antifungal activities in vitro.[7] The evaluation of novel **5-Cyano-2-picoline** derivatives against various bacterial and fungal strains could yield promising new antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Quinoxaline Derivatives (Structurally related)

Compound ID	S. aureus (MIC µg/mL)	B. subtilis (MIC µg/mL)	MRSA (MIC µg/mL)	E. coli (MIC µg/mL)
5m	16	32	32	32
5n	8	16	16	16
5o	8	16	16	8
5p	4	8	8	4

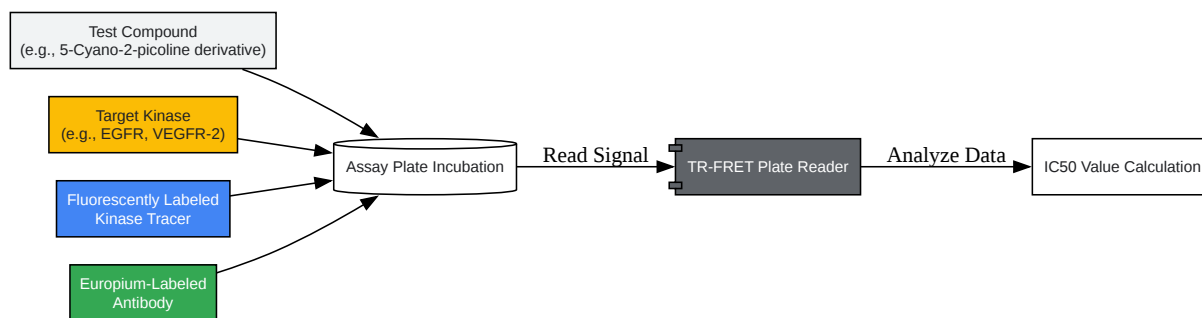
Note: Data for quinoxaline-based compounds is presented to illustrate the potential of related nitrogen-containing heterocycles.[8]

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the inhibitory potential of compounds against various kinases.



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Workflow for kinase inhibitor IC₅₀ determination.

Methodology:

- Preparation: A solution of the test compound is serially diluted.
- Reaction Mixture: The kinase, a fluorescently labeled kinase tracer (ligand), and a europium-labeled antibody are combined in a microplate well.
- Incubation: The test compound is added to the mixture and incubated to allow binding to reach equilibrium.
- Detection: The plate is read in a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. A high TR-FRET signal indicates that the tracer is bound to the kinase, while a low signal indicates displacement by the test compound.
- Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of kinase activity, is calculated from the dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5]

Methodology:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[9]
- **MTT Addition:** MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a specific wavelength using a microplate reader.
- **IC50 Calculation:** The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Methodology:

- **Compound Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well is inoculated with a standardized suspension of the target microorganism.
- **Incubation:** The plate is incubated under appropriate conditions for the microorganism to grow.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Conclusion

The **5-Cyano-2-picoline** scaffold and its derivatives represent a promising area for the development of new therapeutic agents. Their demonstrated activity against various cancer cell lines and microbial strains warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers to compare and build upon existing findings, paving the way for the discovery of novel and more effective drugs. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds.

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